6-Oxaspiro[4.5]decan-9-OL 6-Oxaspiro[4.5]decan-9-OL
Brand Name: Vulcanchem
CAS No.: 855398-58-2
VCID: VC8140652
InChI: InChI=1S/C9H16O2/c10-8-3-6-11-9(7-8)4-1-2-5-9/h8,10H,1-7H2
SMILES: C1CCC2(C1)CC(CCO2)O
Molecular Formula: C9H16O2
Molecular Weight: 156.22 g/mol

6-Oxaspiro[4.5]decan-9-OL

CAS No.: 855398-58-2

Cat. No.: VC8140652

Molecular Formula: C9H16O2

Molecular Weight: 156.22 g/mol

* For research use only. Not for human or veterinary use.

6-Oxaspiro[4.5]decan-9-OL - 855398-58-2

Specification

CAS No. 855398-58-2
Molecular Formula C9H16O2
Molecular Weight 156.22 g/mol
IUPAC Name 6-oxaspiro[4.5]decan-9-ol
Standard InChI InChI=1S/C9H16O2/c10-8-3-6-11-9(7-8)4-1-2-5-9/h8,10H,1-7H2
Standard InChI Key QSDYJCBYXIBQAG-UHFFFAOYSA-N
SMILES C1CCC2(C1)CC(CCO2)O
Canonical SMILES C1CCC2(C1)CC(CCO2)O

Introduction

Structural and Physicochemical Properties

Molecular Architecture

The compound’s core structure consists of a 6-oxaspiro[4.5]decane skeleton with a hydroxyl group at the 9th position. The spirocyclic system is defined by a tetrahydrofuran ring (5-membered, 1 oxygen) fused via a single carbon atom (spiro center) to a cyclohexanol ring (6-membered, 1 hydroxyl group). Key structural identifiers include:

  • Canonical SMILES: OC1CCOC2(CCCC2)C1

  • InChIKey: QSDYJCBYXIBQAG-UHFFFAOYSA-N

The stereochemistry at the spiro center remains unspecified in available literature, suggesting that current data may pertain to racemic mixtures or undefined stereoisomers .

Physicochemical Data

Table 1 summarizes critical physicochemical properties derived from experimental measurements:

PropertyValueConditionsSource
Molecular FormulaC₉H₁₆O₂-
Molecular Mass156.22 g/mol-
Density1.0640 g/cm³20°C
Boiling PointNot reported--
Melting PointNot reported--

Synthetic Pathways and Methodological Insights

Challenges in Stereochemical Control

Spirocyclic systems often face challenges in stereochemical control due to conformational flexibility. In related work, Cuny et al. observed that substituents at the spiro center significantly influence ring puckering and stability. For 6-oxaspiro[4.5]decan-9-ol, the hydroxyl group’s orientation (axial vs. equatorial) may dictate thermodynamic stability, necessitating careful selection of reaction conditions (e.g., temperature, solvent polarity) .

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

Although experimental NMR data for 6-oxaspiro[4.5]decan-9-ol are unavailable, analogous spiro compounds provide reference benchmarks. For example, in 1,6,9-trioxaspiro[4.5]decanes :

  • ¹H NMR: Protons adjacent to oxygen atoms resonate between δ 3.8–4.5 ppm, while spiro-center protons appear upfield (δ 1.5–2.5 ppm).

  • ¹³C NMR: The spiro carbon typically appears near δ 95–100 ppm, with oxygenated carbons at δ 60–70 ppm .

The hydroxyl group in 6-oxaspiro[4.5]decan-9-ol would likely produce a broad singlet near δ 1.5–2.5 ppm in ¹H NMR, with corresponding carbon shifts around δ 70–75 ppm in ¹³C NMR.

Infrared (IR) Spectroscopy

Key IR absorptions expected include:

  • O-H Stretch: 3200–3600 cm⁻¹ (broad, hydroxyl group).

  • C-O-C Stretch: 1050–1150 cm⁻¹ (tetrahydrofuran ring).

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